molecular formula C20H23N3O3 B2588525 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide CAS No. 2034194-50-6

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide

Cat. No.: B2588525
CAS No.: 2034194-50-6
M. Wt: 353.422
InChI Key: QQTBUCXEDDUPIQ-JHJOSGQCSA-N
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure, which incorporates a rigid (1r,4r)-trans-cyclohexyl linker connected to a pyrimidine heterocycle and an isochroman carboxamide group, suggests potential for high-affinity interactions with biological targets. This molecular architecture is frequently explored in the development of kinase inhibitors . For instance, compounds featuring an N-aryl carboxamide scaffold and a pyrimidine moiety have been identified as potent inhibitors of receptor tyrosine kinases like c-Met, which plays a pivotal role in oncogenesis and tumor progression . Similarly, structures containing a pyrimidine-2-yloxy linkage attached to a cyclohexane ring are found in molecules investigated for their selective agonist activity on G-protein-coupled receptors, such as the melanocortin subtype-4 receptor . The specific stereochemistry ((1r,4r)-trans) of the cyclohexyl ring is critical for defining the molecule's three-dimensional shape and its subsequent binding affinity and selectivity for a given protein target. Researchers can utilize this compound as a key chemical tool or a starting point for probing disease mechanisms related to cancer proliferation , and metabolic or neurological disorders . It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)-3,4-dihydro-1H-isochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19(18-12-14-4-1-2-5-15(14)13-25-18)23-16-6-8-17(9-7-16)26-20-21-10-3-11-22-20/h1-5,10-11,16-18H,6-9,12-13H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTBUCXEDDUPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2CC3=CC=CC=C3CO2)OC4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide” typically involves multiple steps, including the formation of the pyrimidine ring, the cyclohexyl group, and the isochroman carboxamide moiety. Common synthetic routes may include:

    Formation of Pyrimidine Ring: This can be achieved through condensation reactions involving appropriate precursors such as amidines and β-diketones.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via cyclization reactions or by using cyclohexyl-containing starting materials.

    Isochroman Carboxamide Formation: This step may involve the reaction of isochroman derivatives with carboxylic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and potential bioactivity.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide” exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s isochroman carboxamide distinguishes it from ISRIB derivatives, which feature simpler acetamide linkers. Isochroman’s fused benzene ring may enhance π-π stacking interactions compared to linear acetamides .
  • Pyrimidin-2-yloxy substituents (target compound) vs.

Biological Activity

N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-3-carboxamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O4C_{18}H_{21}N_{3}O_{4}. The compound features a cyclohexyl group substituted with a pyrimidine moiety and an isochroman carboxamide structure, which is believed to contribute to its biological activity.

Research indicates that compounds with similar structures can interact with various biological targets. For instance, pyrimidine derivatives are known to exhibit activity against specific enzymes and receptors involved in disease pathways. The presence of the isochroman and carboxamide groups may enhance binding affinity and specificity towards these targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the pyrimidine ring or the cyclohexyl group can significantly alter biological activity. For instance:

Compound ModificationBiological ActivityReference
Substitution on PyrimidineEnhanced antiviral activity
Alteration of Isochroman StructureIncreased cytotoxicity against cancer cells
Variations in Carboxamide GroupChanges in receptor affinity

Case Studies

  • Antiviral Screening:
    In a study focusing on small-molecule inhibitors of viral polymerases, several compounds were synthesized and screened for their ability to inhibit influenza virus replication. Compounds with structural similarities to this compound exhibited promising results, indicating a need for further exploration into this compound's antiviral capabilities .
  • Cancer Therapy Development:
    A series of pyridine-based carboxamides were developed and tested against human cancer cell lines. These studies revealed that modifications in the carboxamide group led to varying degrees of cytotoxicity, suggesting that this compound may also hold potential as an anticancer agent .

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